molecular formula C9H8BrNO B3293097 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 884492-71-1

2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No.: B3293097
CAS No.: 884492-71-1
M. Wt: 226.07 g/mol
InChI Key: PNJFLBPLVYBGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a brominated dihydrocyclopenta[b]pyridinone scaffold offered as a high-quality chemical building block for research and development purposes. The core cyclopenta[b]pyridine structure is a privileged scaffold in medicinal chemistry, recognized for its utility in constructing inhibitors for various therapeutic targets. For instance, analogs based on dihydropyridinone and related fused bicyclic cores have been successfully employed in the discovery of potent inhibitors for oncology targets like mutant isocitrate dehydrogenase (IDH1) and epigenetic regulators such as BET bromodomains . The presence of the bromine substituent at the 2-position and the carbonyl group at the 7-position on this scaffold provides versatile handles for further synthetic elaboration via cross-coupling reactions and other functional group transformations. This makes the compound a valuable intermediate for generating compound libraries in drug discovery campaigns. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJFLBPLVYBGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Halogen Substituent Effects

  • Bromine vs.
  • Positional Isomerism : The 4-bromo isomer (cyclopenta[c]pyridine fusion) exhibits distinct electronic properties due to altered ring fusion ([c] vs. [b]), which may reduce steric compatibility with ATP-binding sites in kinases compared to the 2-bromo derivative .

Methyl Group Contribution

  • The 4-methyl group in the target compound improves metabolic stability by shielding the pyridine ring from oxidative degradation. This substituent is absent in 2-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, which correlates with its lower reported bioactivity .

Comparison with Sulfur-Containing Analogues

  • Thiophene derivatives (e.g., compound 24 in ) demonstrate potent antiproliferative activity (IC₅₀: 30.8 nM against MCF7 cells) via tyrosine kinase inhibition. However, sulfur’s larger atomic radius and lower electronegativity compared to nitrogen may alter binding kinetics in biological systems .

Physicochemical Properties

  • Solubility : The methyl and bromine groups in the target compound likely reduce aqueous solubility compared to the hydroxylated analogue (compound 20), which is more polar but less bioactive .

Biological Activity

2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS No. 884492-71-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

  • Molecular Formula: C9H8BrNO
  • Molecular Weight: 226.07 g/mol
  • CAS Number: 884492-71-1

Structural Characteristics

The compound features a cyclopenta[b]pyridine core, which is significant for its biological interactions. The presence of the bromine atom and the methyl group at specific positions enhances its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli75 μg/mL
Pseudomonas aeruginosa100 μg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it has shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
A549 (lung cancer)12.5
HeLa (cervical cancer)10.0
MCF-7 (breast cancer)15.0

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage:

  • Neuroprotection Assay Results:
Treatment Cell Viability (%)
Control100
Compound Treatment (10 μM)85
Compound Treatment (20 μM)70

This suggests that the compound can mitigate neuronal damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various derivatives of cyclopenta[b]pyridine compounds against MRSA. The results indicated that derivatives similar to this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

A comprehensive analysis conducted by Smith et al. (2023) investigated the cytotoxic effects of several heterocyclic compounds on human cancer cell lines. The study found that this compound demonstrated superior inhibitory effects on HeLa cells compared to other tested compounds .

Q & A

Q. What are the key synthetic routes for 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one?

Methodological Answer: Synthesis typically involves bromination of a cyclopenta[b]pyridin-7-one precursor. For example:

  • Step 1: Prepare the ketone precursor (e.g., 4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one) via cyclization of substituted pyridine derivatives.
  • Step 2: Brominate the precursor using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Step 3: Purify via column chromatography (e.g., silica gel with hexane/ethyl acetate).

Table 1: Key Synthetic Parameters

ParameterValue/ReagentYield (%)Reference
Bromination agentNBS60–75
SolventCCl₄ or DCM
Purification methodSilica chromatography

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons on the cyclopentane ring (δ 2.5–3.5 ppm) and pyridinone carbonyl (δ 165–175 ppm) .
  • IR Spectroscopy: Confirm the carbonyl stretch (~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak at m/z 213/215 (Br isotopic pattern) .

Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalReference
¹H NMRδ 2.8–3.2 (cyclopentane protons)
¹³C NMRδ 195 (C=O)
IR1705 cm⁻¹ (C=O)

Q. What safety precautions are required for handling this compound?

Methodological Answer:

  • Hazard Codes: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Handling: Use fume hoods, nitrile gloves, and safety goggles. Store sealed at room temperature .
  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can this compound serve as a precursor in catalytic systems?

Methodological Answer: The bromine atom enables functionalization for ligand design. For example:

  • Nickel Complex Synthesis: React with NiCl₂·6H₂O and aryl amines to form cyclopenta[b]pyridyl-nickel catalysts, which show high activity in ethylene polymerization .
  • Mechanism: The bromine facilitates ligand substitution, forming stable metal complexes .

Table 3: Catalytic Performance of Derivatives

ApplicationActivity (kg PE/mol Ni·h)Reference
Ethylene polymerization1.2 × 10⁵

Q. What is the biological relevance of structurally related cyclopenta[b]pyridinones?

Methodological Answer: Natural analogs (e.g., 3-hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one) are bioactive alkaloids isolated from Ganoderma fungi .

  • Structure-Activity Relationship (SAR): Methyl and bromo groups enhance lipophilicity, improving membrane permeability .
  • In Vitro Assays: Test derivatives for enzyme inhibition (e.g., cytochrome P450) using fluorescence-based assays .

Q. How do computational studies inform the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic substitution sites (e.g., bromine displacement) .
  • Molecular Dynamics: Simulate interactions with proteins (e.g., kinases) using AutoDock Vina .

Table 4: Computational Parameters

ParameterValue/SoftwareReference
Basis Set6-31G*
Docking SoftwareAutoDock Vina

Q. How are contradictions in spectral data resolved during characterization?

Methodological Answer:

  • Data Reconciliation: Cross-validate NMR assignments using DEPT-135 (distinguishing CH₂/CH₃ groups) and HSQC (¹H-¹³C correlations) .
  • Case Study: A ¹³C NMR signal at δ 50–55 ppm initially misassigned to CH₂ was corrected to a cyclopentane CH via HSQC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 2
2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.